Bienvenue dans la boutique en ligne BenchChem!

Hydrocotarnine hydrochloride

Cbl inhibition NLRP3 inflammasome colitis

Hydrocotarnine hydrochloride (CAS 5985-55-7) is the only commercially available opium-derived small molecule validated as a selective Cbl ubiquitin ligase inhibitor. Unlike noscapine (sigma agonist) or codeine (μ-opioid prodrug), it engages Cbl to upregulate GLUT1 and enhance glycolytic flux, while demonstrating a clean CYP2C9/2C19/2E1/P-gp profile. Listed in the Japanese Pharmacopoeia (JP18) at ≥98.0% purity, it ensures batch-to-batch reproducibility essential for NLRP3 inflammasome studies (10–50 μM in vitro; 10 mg/kg i.p. in DSS colitis models) and translational analgesic potentiation research without opioid-class CYP liabilities. A strategic procurement choice for laboratories requiring defined pharmacology and regulatory-grade quality.

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
CAS No. 5985-55-7
Cat. No. B041909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocotarnine hydrochloride
CAS5985-55-7
Synonymshydrocotarnine
hydrocotarnine hydrobromide
hydrocotarnine hydrochloride
hydrocotarnine hydrochloride monohydrate
Molecular FormulaC12H16ClNO3
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Cl
InChIInChI=1S/C12H15NO3.ClH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5H,3-4,6-7H2,1-2H3;1H
InChIKeyRIRUUBOQEZYITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocotarnine Hydrochloride (CAS 5985-55-7) – Core Chemical Identity and Pharmacological Classification for Research Procurement


Hydrocotarnine hydrochloride (CAS 5985-55-7) is the hydrochloride salt of hydrocotarnine, a tetrahydroisoquinoline alkaloid derived semi‑synthetically from the opium alkaloid noscapine (narcotine) [1]. It is classified as a non‑narcotic analgesic and antitussive agent listed in the Japanese Pharmacopoeia (JP18) [2]. The hydrochloride salt form (C₁₂H₁₅NO₃·HCl·H₂O; MW 275.73) provides enhanced aqueous solubility compared with the free base, facilitating its use in in vitro and in vivo pharmacological studies . Beyond its classical antitussive indication, hydrocotarnine has been identified as an inhibitor of the E3 ubiquitin ligase Cbl, a mechanism that distinguishes it from structurally related opium alkaloids such as noscapine and codeine [3].

Why Hydrocotarnine Hydrochloride Cannot Be Replaced by Noscapine, Codeine, or Other Opium Alkaloids in Research Applications


Although hydrocotarnine shares a tetrahydroisoquinoline scaffold with noscapine and is historically classified alongside codeine as an antitussive, the three compounds diverge substantially in their molecular pharmacology [1]. Noscapine is primarily a sigma‑receptor agonist and microtubule‑interfering agent; codeine is a μ‑opioid receptor prodrug requiring CYP2D6‑mediated activation [2]. Hydrocotarnine, by contrast, acts as a Cbl ubiquitin ligase inhibitor—a target not engaged by noscapine or codeine—and demonstrates a distinct CYP450 interaction profile that minimizes the drug–drug interaction liabilities associated with opioid‑class compounds [3]. Consequently, substituting hydrocotarnine hydrochloride with a generic opium alkaloid would alter both the target engagement profile and the off‑target risk landscape, undermining experimental reproducibility in Cbl‑, inflammasome‑, or analgesic‑potentiation‑focused studies.

Quantitative Differentiation Evidence for Hydrocotarnine Hydrochloride vs. Noscapine, Codeine, and Class Comparators


Cbl Inhibitory Activity: Hydrocotarnine Engages a Unique NLRP3 Inflammasome Regulatory Node Not Addressed by Noscapine or Codeine

Hydrocotarnine is a validated pharmacological inhibitor of the E3 ubiquitin ligase Cbl [1]. In THP-1 macrophage-like cells, pretreatment with 10 μM hydrocotarnine for 1 hour significantly elevated the secretion of mature IL-1β and IL-18 compared with vehicle-treated controls, an effect mediated through Cbl blockade and downstream NLRP3 inflammasome activation. In a dextran sulfate sodium (DSS)-induced mouse model of acute ulcerative colitis, daily intraperitoneal injection of 10 mg/kg hydrocotarnine from day 0 to day 9 significantly increased IL-18 secretion in colonic organ culture supernatants and attenuated body weight loss in mice receiving 2.5% DSS in drinking water compared with PBS-treated DSS controls [1]. Neither noscapine nor codeine has been reported to inhibit Cbl or modulate the NLRP3 inflammasome through this pathway, making the Cbl‑NLRP3 axis a target‑specific differentiation point.

Cbl inhibition NLRP3 inflammasome colitis

CYP450 Interaction Profile: Hydrocotarnine Demonstrates Minimal CYP Inhibition Contrasting with Codeine (CYP2D6 Prodrug) and Oxycodone (CYP3A4/2D6 Substrate)

In an in vitro panel using human recombinant CYP enzymes, hydrocotarnine (concentration range tested) did not induce a statistically significant change in the metabolic activities of CYP2C9, CYP2C19, or CYP2E1 [1]. Although weak inhibitory effects on CYP3A4 and CYP2D6 were observed, the authors concluded that these interactions were not clinically relevant at expected pharmacological concentrations. Hydrocotarnine also did not alter the ATPase activity of human P‑glycoprotein (P‑gp) membranes, indicating that it is neither a P‑gp substrate nor inhibitor. This profile contrasts sharply with codeine, which is a CYP2D6‑dependent prodrug whose analgesic efficacy is abolished in CYP2D6 poor metabolizers, and with oxycodone, which is metabolized by CYP3A4 and CYP2D6 and carries documented CYP‑mediated drug–drug interaction risks [2].

CYP450 drug-drug interaction pharmacokinetics

GLUT1‑Dependent Glycolytic Reprogramming: Hydrocotarnine Upregulates Glucose Transporter Expression Unlike Noscapine or Codeine

In THP‑1 cells and Cbl‑knockout models, pharmacological inhibition of Cbl with hydrocotarnine increased surface expression of glucose transporter 1 (GLUT1) protein through post‑transcriptional regulation, leading to elevated cellular glucose uptake and enhanced glycolytic capacity [1]. The downstream consequence was a glycolysis‑dependent increase in NLRP3 inflammasome activity as measured by caspase‑1 cleavage and IL‑1β secretion. This Cbl–GLUT1–glycolysis signaling axis represents a mechanistic pathway specific to Cbl inhibitors; noscapine and codeine have not been reported to modulate GLUT1 expression or glycolytic flux through Cbl engagement [1].

GLUT1 glycolysis immunometabolism

pH‑Dependent Stability and Distinct Biotransformation: Hydrocotarnine's Metabolic Fate Differs from the Oxidative Degradation of Noscapine

Hydrocotarnine is characterized as a weakly basic compound with a pKa range of 6.18–6.26 and a stability half‑life (t₁/₂) of 6.9 hours at pH 7.4 and 35°C [1]. After oral administration to rats, hydrocotarnine is metabolized into a total of 18 identified metabolites, predominantly isoquinolines generated through C‑1/C‑1' bond cleavage, oxygenation, N‑dealkylation, and O‑dealkylation pathways. This metabolic profile is distinct from that of its parent compound noscapine, which undergoes reductive cleavage by zinc/hydrochloric acid (or oxidative degradation) to yield hydrocotarnine itself plus meconine—indicating that the two compounds occupy different positions in the metabolic network [2].

biotransformation stability pharmacokinetics

Oxycodone‑Potentiating Adjuvant: Clinical Pharmacokinetic Evidence Supporting Hydrocotarnine's Opioid‑Sparing Role in Cancer Pain

A clinical pharmacokinetic study in cancer pain patients receiving oxycodone/hydrocotarnine compound injections reported that oxycodone clearance was significantly correlated with patient age, presence of liver metastasis, and heart failure status, indicating that individualized dose adjustment is necessary [1]. The hydrocotarnine component is believed to potentiate the analgesic effect of oxycodone through a mechanism that, based on subsequent investigation, does not involve CYP or P‑gp modulation [2]. While direct quantitative synergy data (e.g., dose‑reduction ratios) are not available from this study, the established clinical use of the oxycodone/hydrocotarnine combination—and the absence of additional CYP‑mediated interaction burden—supports its differentiation from standalone oxycodone or codeine preparations.

cancer pain oxycodone potentiation opioid-sparing

High‑Value Research Application Scenarios for Hydrocotarnine Hydrochloride Based on Quantitative Differentiation Evidence


NLRP3 Inflammasome and Colitis Research: Pharmacological Cbl Inhibition Model

Investigators studying NLRP3 inflammasome regulation can use hydrocotarnine hydrochloride as a selective small‑molecule Cbl inhibitor at 10–50 μM in vitro or 10 mg/kg i.p. in DSS‑induced murine colitis models, as validated by increased IL‑18 secretion and disease attenuation [1]. Noscapine does not engage Cbl and cannot substitute in this model.

Drug–Drug Interaction Screening: Low‑Risk CYP/P‑gp Reference Compound

In ADME‑Tox panels screening for CYP450 inhibition or P‑gp interaction, hydrocotarnine hydrochloride serves as a reference compound with a documented clean profile across CYP2C9, 2C19, 2E1, and P‑gp, contrasting with CYP‑dependent opioids such as codeine and oxycodone [2]. This is particularly valuable for laboratories profiling compound libraries for CYP‑mediated interaction risk.

Immunometabolism and GLUT1‑Dependent Glycolysis Studies

For research on the intersection of ubiquitin ligase signaling and cellular metabolism, hydrocotarnine hydrochloride is the only commercially available opium‑derived small molecule demonstrated to upregulate GLUT1 surface expression and enhance glycolytic flux through Cbl inhibition, providing a chemical biology tool distinct from noscapine or codeine [3].

Opioid‑Potentiation Analgesic Research: CYP‑Independent Adjuvant Model

In translational pain studies, hydrocotarnine hydrochloride enables investigation of opioid‑potentiating mechanisms without the confounding introduction of additional CYP‑mediated metabolism or P‑gp transport liabilities. This supports cleaner experimental designs for studying adjuvant analgesia compared with codeine or oxycodone monotherapy combinations [4].

Quote Request

Request a Quote for Hydrocotarnine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.